Dabrafenib-d9 -

Dabrafenib-d9

Catalog Number: EVT-1467862
CAS Number:
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib is a potent and selective inhibitor of B-Raf proto-oncogene, serine/threonine kinase (BRAF) kinase, particularly the BRAF V600E mutant kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This mutation is frequently observed in various cancers, including melanoma, thyroid cancer, and lung cancer. [, , , ] Dabrafenib acts by inhibiting the activity of mutated BRAF, effectively blocking the MAPK signaling pathway and impeding tumor growth. [, , , ]

Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Dabrafenib, particularly in combination with Trametinib, is crucial. Exploring strategies to overcome resistance and enhance treatment durability is essential. [, , , ]

  • Biomarker Development: Identifying predictive biomarkers for Dabrafenib response, especially in combination therapy, is crucial for optimizing patient selection and personalizing treatment strategies. [, , ]

  • Expanding Treatment Indications: Further exploring Dabrafenib's efficacy in other BRAF V600E-mutant cancers beyond the currently approved indications could pave the way for expanding its therapeutic applications. []

  • Combination Therapies: Investigating novel combinations of Dabrafenib with other targeted therapies or immunotherapies holds promise for enhancing efficacy and overcoming resistance. [, , , ]

  • Investigating Non-V600E BRAF Mutations: Exploring the efficacy of Dabrafenib in tumors harboring non-V600E BRAF mutations, such as the BRAF p.T599dup mutation, could open new treatment avenues for these patients. []

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It is often used in combination with dabrafenib for the treatment of various cancers with BRAF V600 mutations, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The combination of dabrafenib and trametinib has shown synergistic antitumor activity compared to either drug alone. [, , , ]

Vemurafenib

Compound Description: Vemurafenib is another BRAF inhibitor used for treating metastatic melanoma harboring the BRAF V600E mutation. [, ] Like dabrafenib, it selectively targets the mutated BRAF kinase.

Hydroxychloroquine

Compound Description: Hydroxychloroquine is an antimalarial drug that also inhibits autophagy, a cellular process potentially involved in resistance to BRAF/MEK inhibition. [, , ]

Spartalizumab

Compound Description: Spartalizumab is an anti-programmed death receptor 1 (PD-1) antibody belonging to the class of immune checkpoint inhibitors. [, ] It enhances the immune system's ability to recognize and attack cancer cells.

Nivolumab and Ipilimumab

Compound Description: Nivolumab and ipilimumab are immune checkpoint inhibitors targeting the PD-1 and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) pathways, respectively. [, ] These agents work by boosting the immune system's response against cancer cells.

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling. []

Overview

Dabrafenib-d9 is a deuterated derivative of dabrafenib, a potent selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. The compound is notable for its application as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying dabrafenib and its metabolites in biological samples . Dabrafenib-d9 serves to improve the accuracy and reliability of pharmacokinetic studies by providing a stable reference point during analysis.

Source and Classification

Dabrafenib-d9 is classified under the category of small molecule inhibitors and is specifically designed for use in pharmaceutical research and development. It is synthesized from dabrafenib through a series of chemical modifications that incorporate deuterium atoms into the molecular structure, enhancing its stability and distinctiveness during analytical procedures . The compound is sourced from various chemical suppliers and is utilized in both clinical and laboratory settings for drug monitoring and pharmacokinetic studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of dabrafenib-d9 involves several key steps:

  1. Starting Materials: The synthesis begins with 3-(3-amino-2-fluorophenyl)-3-oxapropionate as a precursor.
  2. Reactions:
    • Sulfonamide Formation: The initial step involves a sulfonamide reaction with 2,6-difluorobenzene chloride to form an intermediate compound.
    • Halogenation: This intermediate undergoes halogenation to introduce additional functional groups.
    • Thiazole Ring Closure: A thiazole ring closure reaction is performed to form a crucial part of the dabrafenib structure.
    • Deuteration: Deuterium incorporation occurs at specific sites to yield dabrafenib-d9, enhancing its analytical properties .

These synthetic steps are critical for producing a compound that maintains structural integrity while allowing for effective quantification in various assays.

Molecular Structure Analysis

Structure and Data

Dabrafenib-d9 retains the core structure of dabrafenib, characterized by its fluorophenyl moiety and thiazole ring. The incorporation of deuterium isotopes results in a molecular formula that reflects these modifications. The molecular weight of dabrafenib-d9 is slightly greater than that of its non-deuterated counterpart due to the presence of deuterium atoms.

Structural Characteristics

  • Molecular Formula: C_23H_22F_2N_4O_2S (for dabrafenib), with deuterium substitutions leading to variations in isotopic mass.
  • Molecular Weight: Approximately 426.5 g/mol for dabrafenib-d9.
  • 3D Structure: The spatial arrangement allows for effective binding to the BRAF protein, inhibiting its activity.
Chemical Reactions Analysis

Reactions and Technical Details

Dabrafenib-d9 participates in various chemical reactions typical of small molecule drugs:

  1. Metabolic Reactions: In vivo, it undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to the formation of hydroxy-dabrafenib, which is also monitored using dabrafenib-d9 as an internal standard.
  2. Analytical Reactions: In analytical chemistry, dabrafenib-d9 is used as an internal standard during LC-MS/MS assays, facilitating accurate quantification by compensating for variability in sample preparation and instrument performance .
Mechanism of Action

Process and Data

Dabrafenib acts by selectively inhibiting the BRAF V600E mutation within tumor cells, which leads to decreased proliferation and survival of cancer cells. The mechanism involves:

  1. Binding Affinity: Dabrafenib-d9 mimics the binding properties of dabrafenib, allowing researchers to study its pharmacodynamics effectively.
  2. Signal Transduction Inhibition: By inhibiting BRAF signaling pathways, it disrupts downstream mitogen-activated protein kinase (MAPK) signaling, leading to reduced cell growth.

This mechanism underlies its effectiveness in treating melanoma patients with specific genetic mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dabrafenib-d9 typically appears as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability compared to non-deuterated compounds.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns closely with that of dabrafenib.

Relevant analyses often include high-performance liquid chromatography (HPLC) methods to assess purity and concentration .

Applications

Scientific Uses

Dabrafenib-d9 serves multiple purposes in scientific research:

  1. Analytical Method Development: It is primarily used as an internal standard in LC-MS/MS methods for quantifying dabrafenib levels in plasma samples from clinical trials .
  2. Pharmacokinetic Studies: Researchers utilize it to understand the pharmacokinetics of dabrafenib, including absorption, distribution, metabolism, and excretion profiles.
  3. Quality Control Applications: In pharmaceutical manufacturing, dabrafenib-d9 ensures consistency and accuracy during product development and testing phases .

Properties

Product Name

Dabrafenib-d9

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3

InChI Key

BFSMGDJOXZAERB-GQALSZNTSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; GSK 2118436-d9; Tafinlar-d9

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.